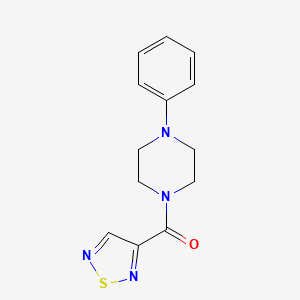
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate
Vue d'ensemble
Description
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate, also known as coumarin-7-acetate, is a naturally occurring compound found in many plants, including cinnamon, tonka beans, and sweet clover. It has been used for centuries in traditional medicine as an anti-inflammatory, anti-coagulant, and anti-tumor agent. In recent years, the compound has gained attention from the scientific community for its potential applications in various fields, including drug development and agriculture.
Mécanisme D'action
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, as well as the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that the compound possesses anti-tumor, anti-inflammatory, and anti-coagulant properties. In vivo studies have shown that the compound possesses anti-fungal and anti-bacterial properties, as well as the ability to reduce inflammation and pain. The compound has also been shown to possess antioxidant properties, making it a potential candidate for the development of new materials for use in environmental remediation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Another advantage is its broad range of potential applications, which makes it a versatile compound for use in various fields. One limitation of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetatecetate in lab experiments is its potential toxicity at high doses, which requires careful handling and monitoring.
Orientations Futures
There are many future directions for the research and development of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate. One potential direction is the development of new drugs based on the compound's anti-tumor, anti-inflammatory, and anti-coagulant properties. Another potential direction is the development of new materials for use in environmental remediation based on the compound's antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Applications De Recherche Scientifique
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate has shown potential in various scientific research applications, including drug development, agriculture, and environmental science. In drug development, the compound has been shown to possess anti-tumor, anti-inflammatory, and anti-coagulant properties, making it a promising candidate for the development of new drugs. In agriculture, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetatecetate has been shown to possess anti-fungal and anti-bacterial properties, making it a potential alternative to synthetic pesticides. In environmental science, the compound has been shown to possess antioxidant properties, making it a potential candidate for the development of new materials for use in environmental remediation.
Propriétés
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-7-8(2)14(16)18-13-9(3)12(17-10(4)15)6-5-11(7)13/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHWEIQZVGZLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)



![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)
![3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5781120.png)
![5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)



